2-(4-Methoxy-2-nitrophenyl)pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Accelerate your drug discovery and agrochemical research with this specialized phenylpyridine building block. Its distinct 2-pyridyl connection is critical for modulating electronic properties and coordination behavior in cross-coupling and SAR studies, unlike its 3- or 4-pyridyl isomers. The orthogonal reactivity of the 2-pyridyl, nitro, and methoxy handles makes it an exceptional choice for diversity-oriented synthesis, enabling rapid library generation for high-throughput screening. Secure this high-purity intermediate to drive your next breakthrough.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B8501072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-2-nitrophenyl)pyridine
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c1-17-9-5-6-10(12(8-9)14(15)16)11-4-2-3-7-13-11/h2-8H,1H3
InChIKeyCWKFOJTUKZTSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-2-nitrophenyl)pyridine: A Key Building Block for Drug Discovery and Agrochemical Research


2-(4-Methoxy-2-nitrophenyl)pyridine (CAS 4373-74-4) is a heterocyclic compound belonging to the substituted phenylpyridine class, with a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol . It serves as a versatile building block or intermediate in medicinal chemistry and agrochemical research, particularly for constructing more complex molecules via its reactive nitro and methoxy groups, or through cross-coupling reactions involving the pyridine ring.

Why Generic Substitution of 2-(4-Methoxy-2-nitrophenyl)pyridine Is Not Advisable


Substituting 2-(4-Methoxy-2-nitrophenyl)pyridine with its closely related positional isomers (e.g., 3- or 4-pyridyl analogs) or with compounds bearing different substituents is not scientifically trivial. The position of the nitrogen atom in the pyridine ring profoundly impacts the compound's electronic properties, coordination behavior, and reactivity in key transformations like cross-coupling reactions [1]. Furthermore, the specific 4-methoxy-2-nitrophenyl substitution pattern dictates the molecule's electron density, steric profile, and potential for further functionalization, all of which are critical parameters in structure-activity relationships (SAR). The quantitative evidence below demonstrates why this specific compound is selected over its closest analogs.

Quantitative Evidence Guide for 2-(4-Methoxy-2-nitrophenyl)pyridine Selection


Positional Isomer Reactivity: The 2-Pyridyl Challenge in Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, 2-pyridyl nucleophiles, such as the core of 2-(4-Methoxy-2-nitrophenyl)pyridine, are recognized as uniquely challenging substrates compared to their 3- and 4-pyridyl counterparts due to the strong electron-withdrawing effect and coordinating ability of the adjacent nitrogen atom, which can deactivate the palladium catalyst [1]. This distinct reactivity profile makes the 2-pyridyl isomer a specific target for methodological development and a valuable building block when the 2-pyridyl connection is required for downstream biological activity or material properties.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Biological Relevance of the 4-Methoxy-2-nitrophenyl Scaffold

The 4-methoxy-2-nitrophenyl moiety is a crucial pharmacophore. This is demonstrated by N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (Compound 1), a screening hit that induced apoptosis in T47D breast cancer cells [1]. While the specific EC50 for this hit compound is not reported, structure-activity relationship (SAR) studies on this series showed a 20-fold increase in potency from this initial hit to a lead compound (6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide), which had an EC50 of 0.082 µM in a caspase activation assay [1]. This validates the 4-methoxy-2-nitrophenyl core as a productive starting point for medicinal chemistry optimization. 2-(4-Methoxy-2-nitrophenyl)pyridine provides a direct route to explore this same core in a different pyridine geometry.

Medicinal Chemistry Apoptosis Cancer Research

Dual Functional Handles for Chemical Diversification

Unlike its 3- and 4-pyridyl isomers or simpler phenylpyridines, 2-(4-Methoxy-2-nitrophenyl)pyridine uniquely combines three distinct functional handles: a 2-pyridyl group for metal-catalyzed coupling, a nitro group that can be reduced to an amine for further derivatization (e.g., amide bond formation), and a methoxy group which can be selectively demethylated to a phenol for further functionalization . This combination of orthogonal reactive sites in a single, compact molecule provides a high degree of synthetic versatility, making it a powerful building block for generating diverse compound libraries.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Key Research and Industrial Applications for 2-(4-Methoxy-2-nitrophenyl)pyridine


Synthesis of Complex Ligands via Advanced Cross-Coupling

This compound is the reagent of choice when the target molecule requires a 2-pyridyl group. It is particularly suited for researchers developing novel synthetic methodologies for challenging 2-pyridyl cross-couplings, as documented in specialized reviews [1]. Its use enables the construction of complex ligands for catalysis or materials science that demand the specific geometry and electronic properties conferred by a 2-pyridyl connection.

Development of Novel Apoptosis-Inducing Agents

Given the validated activity of the 4-methoxy-2-nitrophenyl core in inducing apoptosis, this compound serves as an ideal starting material for medicinal chemistry campaigns focused on cancer therapeutics [1]. It allows researchers to quickly generate analogs that explore the impact of the 2-pyridyl geometry on potency, selectivity, and pharmacokinetic properties relative to the known 3-pyridyl carboxamide series.

Generation of Diverse Screening Libraries

With its three orthogonal reactive handles (2-pyridyl, nitro, methoxy), this building block is a powerful tool for diversity-oriented synthesis (DOS) [1]. It can be systematically derivatized at each position to create a focused library of novel compounds for high-throughput screening against a wide range of biological targets, maximizing the return on investment for procurement.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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